3-Fluoro-4-(4-methoxyphenoxy)aniline CAS number and properties
3-Fluoro-4-(4-methoxyphenoxy)aniline CAS number and properties
An In-Depth Technical Guide to 3-Fluoro-4-(4-methoxyphenoxy)aniline for Advanced Research and Development
Executive Summary
3-Fluoro-4-(4-methoxyphenoxy)aniline is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry and drug discovery. Its unique trifunctional structure—comprising a nucleophilic aniline, a metabolically robust fluoro group, and a diphenyl ether linkage—makes it a valuable scaffold for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a logical synthetic pathway, key applications in pharmaceutical research, and essential safety protocols. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Structure
The foundational step in utilizing any chemical intermediate is a precise understanding of its identity. 3-Fluoro-4-(4-methoxyphenoxy)aniline is registered under CAS Number 87294-20-0.[1] Its molecular structure combines key pharmacophoric elements that are highly sought after in drug design.
Core Data
| Identifier | Value | Source |
| CAS Number | 87294-20-0 | [1] |
| Molecular Formula | C₁₃H₁₂FNO₂ | [1] |
| Molecular Weight | 233.24 g/mol | [1] |
| IUPAC Name | 3-Fluoro-4-(4-methoxyphenoxy)aniline | |
| Synonyms | 3-Fluoro-4-(4-methoxyphenoxy)phenylamine | [1] |
| SMILES | COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | [1] |
Molecular Structure Visualization
The arrangement of the fluoro, amino, and methoxyphenoxy groups on the benzene ring dictates its reactivity and utility as a synthetic intermediate.
Caption: Chemical structure of 3-Fluoro-4-(4-methoxyphenoxy)aniline.
Physicochemical Properties and Handling
Understanding the physical properties of a compound is paramount for its proper storage, handling, and use in reactions.
| Property | Value / Observation | Source / Rationale |
| Appearance | White to off-white crystalline powder | Based on typical appearance of similar fluorinated anilines.[2] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
| Solubility | Likely low water solubility; soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from its largely nonpolar structure and data on related anilines.[3] |
| Purity | Typically supplied at ≥95% purity for research purposes | [1] |
Proposed Synthetic Pathway
While specific proprietary synthesis routes may vary, a chemically robust and logical pathway can be designed based on established organic chemistry principles, particularly the synthesis of analogous diaryl ethers and substituted anilines.[4][5] The most probable route involves a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction.
Expertise & Causality: The choice of a di-fluoronitrobenzene precursor is strategic. The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic substitution. The second fluorine atom, meta to the nitro group, remains, providing the desired fluorination pattern in the final product. The subsequent reduction of the nitro group is a standard and high-yielding transformation to furnish the target aniline.
Step-by-Step Methodology
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Step 1: Nucleophilic Aromatic Substitution (SNAr)
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Reactants: 1,2-Difluoro-4-nitrobenzene and 4-methoxyphenol.
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Reagents: A suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).
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Protocol: To a solution of 4-methoxyphenol in DMF, add potassium carbonate and stir for 30 minutes at room temperature to form the potassium phenoxide salt. Add 1,2-difluoro-4-nitrobenzene to the mixture. Heat the reaction to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.
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Workup: Cool the reaction, pour it into ice water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 2-fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene.
-
-
Step 2: Nitro Group Reduction
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Reactant: 2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene (from Step 1).
-
Reagents: Common reduction methods include iron powder (Fe) with ammonium chloride (NH₄Cl) in an ethanol/water mixture, tin(II) chloride (SnCl₂) in ethanol, or catalytic hydrogenation (H₂ gas with a Pd/C catalyst).
-
Protocol (using Fe/NH₄Cl): Suspend the nitro intermediate in a mixture of ethanol and water. Add ammonium chloride followed by iron powder. Heat the mixture to reflux (approx. 80°C) and stir vigorously. The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound.
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Workup: Upon completion, filter the hot reaction mixture through Celite to remove the iron salts. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with ethyl acetate. Dry the combined organic layers and concentrate to yield the final product, 3-Fluoro-4-(4-methoxyphenoxy)aniline. The crude product can be purified by column chromatography or recrystallization.
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Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
3-Fluoro-4-(4-methoxyphenoxy)aniline is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is strategically designed for incorporation into larger molecules with therapeutic potential.
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Role of the Fluoro Group: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[2] The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and improve physicochemical properties like lipophilicity, thereby positively modulating the compound's overall pharmacokinetic and pharmacodynamic profile.[2]
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The Aniline Moiety: The primary amine is a versatile chemical handle. It can be readily acylated, alkylated, or used in cyclization reactions to build complex heterocyclic systems.[6] For instance, it can be used to synthesize quinolines, imidazoles, or other scaffolds that are prevalent in kinase inhibitors and other targeted therapies.[6]
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The Diaryl Ether Linkage: The 4-methoxyphenoxy group provides a diphenyl ether linkage, a common structural motif in many biologically active compounds. This group adds conformational flexibility and can occupy hydrophobic pockets in enzyme active sites or protein-protein interfaces.
Authoritative Grounding: While direct applications of this specific molecule are often proprietary, its utility can be inferred from the applications of its structural analogs. For example, related fluorinated anilines are crucial intermediates in the synthesis of potent inhibitors of Src and Abl kinases, which are targets in oncology.[6] Similarly, other functionalized anilines are used to create compounds with antimicrobial properties.[7][8] Therefore, 3-Fluoro-4-(4-methoxyphenoxy)aniline is an ideal starting point for generating libraries of novel compounds for screening against a wide range of biological targets.
Safety and Handling
General Safety Precautions
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Hazard Class: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, consistent with related fluoroaniline compounds.[3][9][10]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[9][10]
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Handling: Avoid creating dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[9]
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First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9][10]
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Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
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-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
3-Fluoro-4-(4-methoxyphenoxy)aniline (CAS: 87294-20-0) is a sophisticated chemical intermediate with significant potential for accelerating drug discovery programs. Its well-defined structure allows for predictable reactivity, and its constituent functional groups offer strategic advantages for developing novel therapeutics with enhanced pharmacological properties. By following logical synthetic routes and adhering to strict safety protocols, researchers can effectively leverage this compound to build complex molecular entities for the next generation of medicines.
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- 3-Fluoro-4-(4-methoxyphenoxy)aniline. ChemScene. (URL: )
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- SAFETY D
- 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. (URL: )
- SAFETY D
- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- 3-FLUORO-4-(2-FLUOROPHENOXY)ANILINE synthesis. ChemicalBook. (URL: )
- 3-Fluoro-p-anisidine | CAS 366-99-4. Ossila. (URL: )
- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applic
- 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8. Ossila. (URL: )
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
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